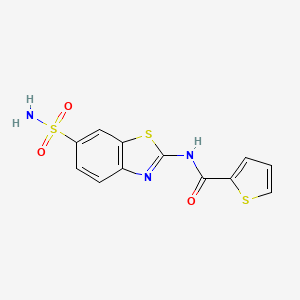

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-thiophene hybrid compound characterized by a sulfamoyl (-SO₂NH₂) substituent at the 6-position of the benzothiazole ring and a thiophene-2-carboxamide moiety at the 2-position. This structural framework is associated with diverse bioactivities, including kinase inhibition, anticonvulsant, and antimicrobial properties, as observed in related benzothiazole derivatives .

Properties

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S3/c13-21(17,18)7-3-4-8-10(6-7)20-12(14-8)15-11(16)9-2-1-5-19-9/h1-6H,(H2,13,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWKWTWCVMXEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfamoyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

Chemistry

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis.

Biology

The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development. Its ability to interact with biological targets allows for the modulation of various biochemical pathways.

Medicine

Research indicates that this compound may possess anticancer properties. It has been found to inhibit the YAP/TAZ-TEAD interaction, critical in cell proliferation and survival in cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of migration |

These findings suggest that the compound may trigger apoptotic pathways and inhibit cell proliferation through mechanisms such as cell cycle arrest.

Materials Science

In industrial applications, this compound can be utilized in the development of advanced materials such as polymers and nanomaterials due to its stability and functional groups. Its unique properties make it suitable for applications in electronics and photonics.

Case Studies

Several studies have highlighted the therapeutic potential and biological activity of this compound:

- Anticancer Activity : A study demonstrated that the compound effectively inhibits growth in multiple cancer cell lines, suggesting its potential use in cancer therapy.

- Anticonvulsant Properties : Another research effort explored related benzothiazole derivatives for their anticonvulsant activity, indicating a broader pharmacological profile that may include neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed .

Comparison with Similar Compounds

Key Observations :

- Chloro and trifluoromethyl substituents are associated with enhanced lipophilicity, which may improve blood-brain barrier penetration in anticonvulsant applications .

Thiophene Carboxamide Derivatives

The thiophene-2-carboxamide moiety is conserved in several bioactive analogs but varies in substitution patterns:

Key Observations :

- Bromo or nitro substitutions on the thiophene/aryl rings enhance electrophilicity, correlating with genotoxic or cytotoxic effects .

- The unmodified thiophene-2-carboxamide in the target compound may prioritize selective enzyme inhibition (e.g., MMP-9 or kinases) over direct cytotoxicity .

Enzyme Inhibition Potential

- MMP-9 Inhibition : A related benzothiazole-thiophene carboxamide (ChemBridge 5805026) showed IC₅₀ = 25 µM, suggesting the target compound’s sulfamoyl group could improve potency via polar interactions with the zinc-active site .

Anticonvulsant Activity

- Benzothiazole-semicarbazones (e.g., 4g, 4i) demonstrated 100% protection in maximal electroshock seizure (MES) tests at 30 mg/kg, attributed to hydrogen-bonding and aromatic stacking . The target compound’s sulfamoyl group may mimic these interactions.

Anticancer Activity

- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) exhibited significant cytostatic effects, highlighting the role of halogenated benzyl groups . The target compound lacks these substituents, suggesting divergent mechanisms.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies, particularly due to its ability to inhibit key biological pathways in pathogenic organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's mechanism of action involves targeting the DprE1 enzyme, crucial for the biosynthesis of arabinogalactan, a component essential for the integrity of the bacterial cell wall. This inhibition leads to the suppression of bacterial growth and viability.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that benzothiazole derivatives can interfere with cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways and molecular targets involved in these processes are still under investigation, but preliminary results suggest that this compound may disrupt critical signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Benzothiazole derivatives have been linked to the modulation of inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation. Further studies are needed to elucidate the exact mechanisms through which this compound exerts its anti-inflammatory effects .

Target Enzymes

The primary target of this compound is the DprE1 enzyme in mycobacteria. By inhibiting this enzyme, the compound disrupts the synthesis of arabinogalactan, leading to compromised cell wall integrity and eventual bacterial cell death.

Biochemical Pathways

The action of this compound affects several biochemical pathways:

- Arabinogalactan Biosynthesis: Inhibition of DprE1 leads to decreased levels of arabinogalactan.

- Cell Cycle Regulation: In cancer cells, it may interfere with cell cycle progression and promote apoptosis through various signaling pathways .

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound was able to reduce bacterial load significantly in vitro and showed promise for further development into a therapeutic agent.

- Cancer Cell Studies : In vitro studies on various cancer cell lines (e.g., U2OS, SH-SY5Y) indicated that this compound could inhibit proliferation and induce apoptosis. The underlying mechanisms were linked to the disruption of key signaling cascades involved in cell survival .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves refluxing thiophene-2-carbonyl chloride with 6-sulfamoyl-1,3-benzothiazol-2-amine in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. For example, a related synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide used equimolar reagents refluxed in acetonitrile for 1 hour, followed by solvent evaporation to yield crystals . Purification via recrystallization or column chromatography is recommended to enhance purity.

Q. How should researchers characterize the compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7–8 ppm for thiophene/benzothiazole protons) and carboxamide carbonyl signals (δ ~165–170 ppm). Substituent effects (e.g., sulfamoyl groups) cause distinct splitting patterns .

- IR : Confirm carboxamide C=O stretching (~1670 cm⁻¹) and sulfonamide S=O stretching (~1350–1150 cm⁻¹) .

- HRMS : Use ESI+ to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., K562 leukemia) at 1–100 μM concentrations. Compare IC₅₀ values to reference drugs like imatinib . For antimicrobial activity, use broth microdilution assays against S. aureus and E. coli, with MIC values determined at 24–48 hours .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional data. For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) and hydrogen-bonding motifs (C–H⋯O/S) were critical for understanding packing and stability . Validate structures using R-factors (<5%) and check for twinning or disorder with PLATON .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure assays use consistent concentrations and exposure times (e.g., 48–72 hours for cytotoxicity).

- Solubility Controls : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference .

- Mechanistic Follow-Up : For inconsistent antimicrobial results, combine MIC assays with time-kill kinetics or membrane permeability tests (e.g., SYTOX Green uptake) .

Q. What strategies optimize structure-activity relationships (SAR) for benzothiazole-thiophene hybrids?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the benzothiazole 6-position to enhance cytotoxicity. For example, a 2,4-dichlorobenzyl analog showed 10-fold higher activity against solid tumors .

- Bioisosteric Replacement : Replace sulfamoyl with morpholino or piperazinyl groups to improve solubility while retaining kinase inhibition (e.g., TrkB antagonists) .

- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to prioritize analogs with strong binding to targets like Abl kinase (ΔG < -9 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.